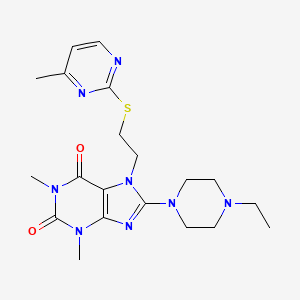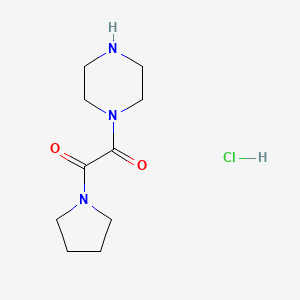
N-(2-ethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-ethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide" is a novel molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and biological activities. For instance, paper describes the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives with a focus on their anticancer properties. These compounds contain a pyridinyl oxadiazole moiety, which is structurally related to the pyridazinyl thiazole moiety in the compound of interest. Paper discusses a series of N-aryl thiazolyl acetamide derivatives with antioxidant and anti-inflammatory activities. These compounds share the thiazole and acetamide features with the compound .
Synthesis Analysis
The synthesis of related compounds involves linear synthetic routes that yield various derivatives with potential biological activities. In paper , the synthesis process includes the characterization of the final products using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. Although the exact synthesis of "N-(2-ethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide" is not detailed, similar synthetic strategies and characterization methods would likely be employed.
Molecular Structure Analysis
The molecular structure of the compound of interest would be expected to exhibit certain features based on the structures of related compounds. For example, the presence of a thiazole ring, as seen in the compounds from paper , suggests potential sites for hydrogen bonding and interactions with biological targets. The acetamide moiety is a common functional group that can influence the molecule's solubility and reactivity.
Chemical Reactions Analysis
While the specific chemical reactions of "N-(2-ethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide" are not described, the related compounds in paper and have been evaluated for their biological activities, which implies that they undergo interactions with cellular components. These interactions could involve binding to enzymes or receptors, which may lead to the observed anticancer, antioxidant, and anti-inflammatory effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The presence of an ethoxy group could affect the lipophilicity of the molecule, while the thiazole and pyridazinyl groups could impact its electronic properties and stability. The acetamide group is likely to influence the compound's melting point and solubility in various solvents. The related compounds in paper were evaluated for their cytotoxicity, which provides insight into their biological stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
N-(2-ethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide and its derivatives are pivotal in heterocyclic chemistry. They serve as intermediates for synthesizing various thiazolo[3,2-a]pyridine derivatives through simple methods. These compounds are synthesized from readily accessible precursors and their structures are confirmed by analytical and spectral data, indicating their importance in the synthesis of novel heterocyclic compounds (Ammar et al., 2005).
Anticancer Agents
Research has shown that certain derivatives of N-(2-ethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide exhibit potential as anticancer agents. New compounds synthesized from this molecule have been studied for their anticancer activity, demonstrating significant selectivity and effectiveness against human lung adenocarcinoma cells, highlighting the potential therapeutic applications of these compounds in cancer treatment (Evren et al., 2019).
Antimicrobial Activities
Several studies have focused on the synthesis of novel thiazole derivatives from N-(2-ethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide, investigating their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing significant antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Wardkhan et al., 2008).
Coordination Complexes and Antioxidant Activity
The molecule also serves as a precursor in the synthesis of coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit interesting structural properties due to hydrogen bonding in the self-assembly process and have been studied for their antioxidant activities. The findings suggest potential applications in designing metal-organic frameworks (MOFs) with specific functional properties (Chkirate et al., 2019).
Insecticidal Properties
Research into the application of N-(2-ethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide derivatives has also extended into the field of agriculture, where some derivatives have been synthesized and assessed for their insecticidal properties against pests such as the cotton leafworm. This demonstrates the potential of these compounds in developing new insecticides for agricultural use (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S3/c1-3-28-17-8-5-4-7-15(17)24-19(27)13-30-20-11-10-16(25-26-20)21-14(2)23-22(31-21)18-9-6-12-29-18/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWYMOSJTZRXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)
![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)
![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)
![Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate](/img/structure/B2499984.png)
![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)

